molecular formula C18H14FN3O B2490015 (E)-N'-(4-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide CAS No. 478046-44-5

(E)-N'-(4-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide

Cat. No.: B2490015
CAS No.: 478046-44-5
M. Wt: 307.328
InChI Key: ZNTZYEGSMDHANA-BJMVGYQFSA-N
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Description

(E)-N’-(4-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a fluorophenyl group, a quinolinyl group, and a propenohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

(E)-N’-(4-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Biological Studies: Researchers investigate its effects on cellular processes, enzyme activities, and receptor interactions to understand its mechanism of action and therapeutic potential.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions in living systems.

    Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide typically involves the following steps:

    Formation of the hydrazide: The starting material, 4-fluorobenzohydrazide, is reacted with 3-quinolinecarboxaldehyde in the presence of a suitable base such as sodium acetate in ethanol. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired hydrazide.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure (E)-N’-(4-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide.

Industrial Production Methods

While the laboratory-scale synthesis of (E)-N’-(4-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity. The choice of solvents, catalysts, and purification techniques may vary based on the specific requirements of the industrial process.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a suitable base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the fluorophenyl group.

Mechanism of Action

The mechanism of action of (E)-N’-(4-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may inhibit enzyme activities, modulate receptor functions, or interfere with DNA replication and transcription processes. The exact pathways and molecular targets depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-(4-chlorophenyl)-3-(3-quinolinyl)-2-propenohydrazide
  • (E)-N’-(4-bromophenyl)-3-(3-quinolinyl)-2-propenohydrazide
  • (E)-N’-(4-methylphenyl)-3-(3-quinolinyl)-2-propenohydrazide

Uniqueness

(E)-N’-(4-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its analogs with different substituents. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N'-(4-fluorophenyl)-3-quinolin-3-ylprop-2-enehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O/c19-15-6-8-16(9-7-15)21-22-18(23)10-5-13-11-14-3-1-2-4-17(14)20-12-13/h1-12,21H,(H,22,23)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTZYEGSMDHANA-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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